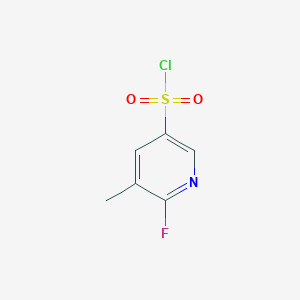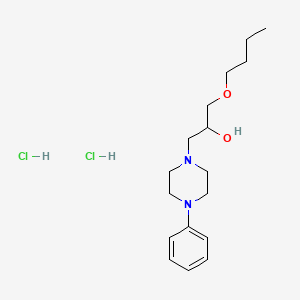
1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as BPP, is a chemical compound that has been widely used in scientific research for its pharmacological properties. BPP belongs to the class of beta-adrenergic receptor antagonists, which are drugs that block the effects of adrenaline and other stress hormones on the body.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, including structures related to 1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol, has shown significant anticonvulsant activities across various seizure models. These compounds amalgamate chemical fragments from well-known antiepileptic drugs, displaying broad spectra of activity and a high safety profile, suggesting potential applications in epilepsy treatment K. Kamiński et al., 2015.
α_1 Receptor Antagonistic Activity
1-(Pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, closely related to the compound , have been synthesized and shown to possess potent α_1 receptor antagonistic activity. This suggests potential applications in treating conditions associated with α_1 receptors, such as hypertension J. Hon, 2013.
Antimicrobial Agents
Some new N-substituted imide derivatives, including structures resembling 1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol, have been explored for their potential as antibacterial agents. These compounds start from dibenzobarrelene and are modified to enhance their antimicrobial efficacy, indicating the compound's potential application in developing new antibacterial agents A. Khalil et al., 2010.
Src Kinase Inhibitory and Anticancer Activities
Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, related to the compound in discussion, have been evaluated as Src kinase inhibitors and for their anticancer activities on human breast carcinoma cells. This suggests potential applications in cancer therapy, particularly in treatments targeting Src kinase Deepti Sharma et al., 2010.
Mecanismo De Acción
Target of Action
The primary targets of 1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT) . These transporters play a crucial role in the reuptake of neurotransmitters, thus regulating their levels in the synaptic cleft.
Mode of Action
1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride acts as a triple reuptake inhibitor . It binds to SERT, NET, and DAT, inhibiting the reuptake of serotonin, norepinephrine, and dopamine respectively . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The compound affects the serotonergic, noradrenergic, and dopaminergic pathways . By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it increases the availability of these neurotransmitters, thereby enhancing the signaling in these pathways .
Result of Action
The inhibition of neurotransmitter reuptake by 1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can enhance neurotransmission and potentially alleviate symptoms of conditions like major depressive disorder, which are associated with deficiencies in these neurotransmitters .
Propiedades
IUPAC Name |
1-butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-2-3-13-21-15-17(20)14-18-9-11-19(12-10-18)16-7-5-4-6-8-16;;/h4-8,17,20H,2-3,9-15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCXDNLKFGFPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

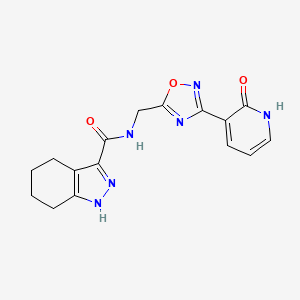
![9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2996469.png)
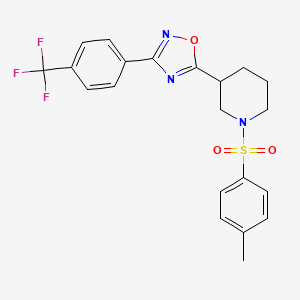
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996472.png)
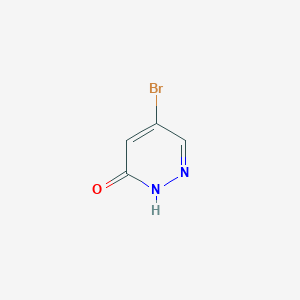
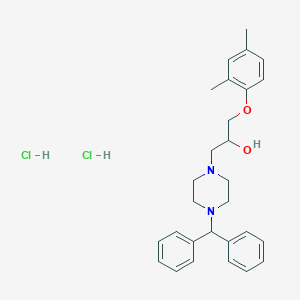

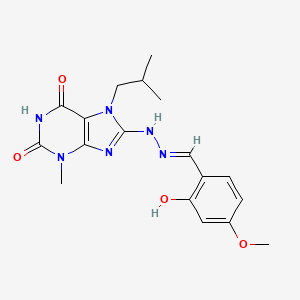

![N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide](/img/structure/B2996480.png)

![3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide](/img/structure/B2996483.png)

